molecular formula C13H12F3NO2 B3032006 4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline CAS No. 927800-83-7

4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline

Cat. No.: B3032006
CAS No.: 927800-83-7
M. Wt: 271.23 g/mol
InChI Key: IJXBBIMHSIZCAI-UHFFFAOYSA-N
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Description

4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline is a quinoline derivative characterized by a hydroxyl group at position 4, a propyl chain at position 2, and a trifluoromethoxy substituent at position 5. The quinoline core provides a rigid aromatic structure, while the substituents modulate electronic, steric, and solubility properties.

Properties

IUPAC Name

2-propyl-6-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-2-3-8-6-12(18)10-7-9(19-13(14,15)16)4-5-11(10)17-8/h4-7H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXBBIMHSIZCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590621
Record name 2-Propyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-83-7
Record name 2-Propyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propylquinoline and trifluoromethoxybenzene.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and cyclization.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline belongs to the quinoline family, characterized by a bicyclic structure containing nitrogen. Its molecular formula is C10H9F3N2OC_{10}H_9F_3N_2O with a molecular weight of approximately 232.19 g/mol. The presence of hydroxyl, trifluoromethoxy, and propyl groups contributes to its unique reactivity and biological properties.

Antiviral Applications

Quinoline derivatives, including this compound, have shown significant potential as antiviral agents. Research indicates that quinoline scaffolds can inhibit various viruses such as the Zika virus and human immunodeficiency virus (HIV) due to their ability to interfere with viral replication processes.

Case Study: Antiviral Activity

A study demonstrated that certain quinoline derivatives exhibited potent activity against the Zika virus, with effective concentrations (EC50) in the low micromolar range. These findings suggest that modifications to the quinoline structure can enhance antiviral efficacy while minimizing cytotoxic effects on host cells .

Antibacterial and Antitubercular Properties

The antibacterial properties of quinolines have been well-documented. Compounds like this compound are being explored for their effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis.

Case Study: Antitubercular Agents

Research has indicated that derivatives of quinoline can serve as precursors for synthesizing thioquinolines, which are noted for their non-cytotoxicity and potent antitubercular activity. For instance, a synthesis involving phosphorus pentasulfide has been reported to yield effective antitubercular agents from quinoline derivatives .

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. The ability to modify the quinoline structure allows for the development of compounds that can target cancer cells selectively.

Case Study: Anticancer Activity

A review highlighted various quinoline-based compounds that demonstrated significant cytotoxic effects against cancer cell lines. These compounds often act by inducing apoptosis or inhibiting cell proliferation through various mechanisms .

Other Biological Activities

In addition to antiviral and antibacterial properties, this compound exhibits other biological activities:

  • Antifungal Activity : Some studies suggest potential antifungal applications due to the compound's ability to disrupt fungal cell membranes.
  • Anti-inflammatory Effects : Quinoline derivatives have been shown to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimalarial Activity : Similar structures have been effective against malaria parasites, indicating a broad spectrum of activity within this compound class .

Summary Table of Applications

Application TypeSpecific ActivityReferences
AntiviralEffective against Zika virus ,
AntibacterialActive against Mycobacterium tuberculosis ,
AnticancerCytotoxic effects on cancer cell lines ,
AntifungalDisruption of fungal membranes
Anti-inflammatoryModulation of inflammatory pathways
AntimalarialEffective against malaria parasites

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Substituent and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline 4-OH, 2-propyl, 6-O-CF₃ ~301.2* Moderate lipophilicity, hydrogen-bond donor/acceptor
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-Cl-C₆H₄, 3-MeO-C₆H₄ 410.9 Melting point: 223–225°C; Pd-catalyzed synthesis
6-Methoxy-2-methyl-4-(4-(trifluoromethyl)benzyloxy)quinolone (16) 6-MeO, 2-Me, 4-O-CH₂-C₆H₄-CF₃ ~379.3 Enhanced lipophilicity; trifluoromethyl enhances metabolic stability
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ 231.6 Electron-withdrawing groups; potential reactivity in cross-coupling
4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline 4-MeO, 6-Me, 5-NO₂, 2-CF₃ 286.2 Nitro group increases electron deficiency; high reactivity

*Estimated based on molecular formula (C₁₃H₁₂F₃NO₂).

Key Observations

Synthetic Methods: Compound 4k () and WXFL-152 () utilize Pd-catalyzed cross-coupling or thiourea-based reactions, suggesting that this compound may require similar catalytic systems for functionalization . The trifluoromethoxy group in the target compound is less common than trifluoromethyl (e.g., in 4-Chloro-6-(trifluoromethyl)quinoline), which may necessitate specialized fluorination protocols .

Trifluoromethoxy (O-CF₃) at position 6 provides weaker electron-withdrawing effects compared to nitro (NO₂) but stronger than methoxy (O-Me) .

Biological Implications: Compounds like 16–21 () with benzyloxy substituents show that lipophilic groups (e.g., trifluoromethylbenzyl) enhance membrane permeability. The target’s propyl chain may offer a balance between lipophilicity and steric bulk . The hydroxy group could mimic phenolic moieties in drug candidates, enabling interactions with enzymes or receptors via hydrogen bonding .

The hydroxy group may reduce volatility compared to amino or azido derivatives .

Biological Activity

4-Hydroxy-2-propyl-6-trifluoromethoxyquinoline (CAS No. 927800-83-7) is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure, which includes a hydroxy group at the 4th position, a propyl group at the 2nd position, and a trifluoromethoxy group at the 6th position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure can be represented as follows:

C13H12F3NO\text{C}_{13}\text{H}_{12}\text{F}_3\text{NO}

It exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors influencing cell signaling pathways related to proliferation and apoptosis.
  • DNA Interaction : Potential interactions with DNA may lead to modulation of gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Neuroprotective Effects

Recent research highlights the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases .

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against selected pathogens .
  • Anticancer Activity : In a cell line study using human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .
  • Neuroprotection : In experiments involving neuroblastoma cells exposed to oxidative stress, the compound significantly reduced cell death rates, indicating potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to related quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundYesYesYes
Quinoline Derivative AModerateNoModerate
Quinoline Derivative BYesYesNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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